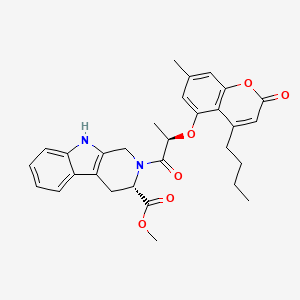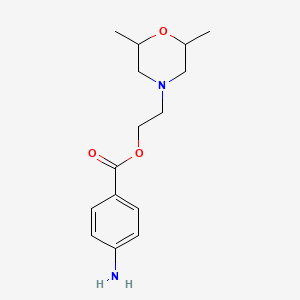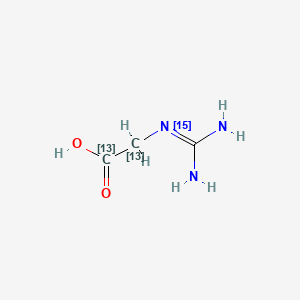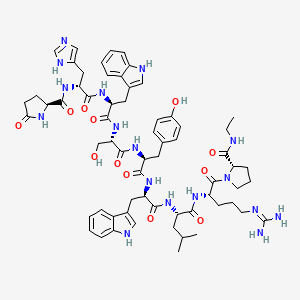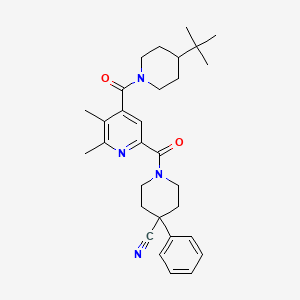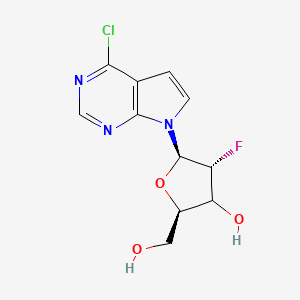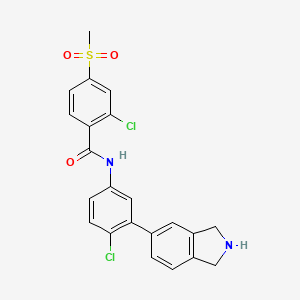
Usp28-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp28-IN-4 is a potent inhibitor of ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme that plays a crucial role in regulating protein stability by removing ubiquitin from target proteins. This compound has shown significant potential in cancer research due to its ability to down-regulate the cellular levels of c-Myc, a well-known oncoprotein .
Vorbereitungsmethoden
The synthesis of Usp28-IN-4 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions under controlled conditions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Usp28-IN-4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern, was sich möglicherweise auf ihre inhibitorische Aktivität auswirkt.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was ihre Bindungsaffinität zu USP28 beeinflusst.
Substitution: Substitutionsreaktionen werden im Syntheseprozess verwendet, um bestimmte funktionelle Gruppen einzuführen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen.
Wissenschaftliche Forschungsanwendungen
Usp28-IN-4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von Deubiquitinierungsenzymen bei der Proteinregulation zu untersuchen.
Biologie: Hilft beim Verständnis der molekularen Mechanismen der Ubiquitinierung und Deubiquitinierung.
Medizin: Zeigt Potenzial als therapeutisches Mittel in der Krebsbehandlung durch gezielte Destabilisierung von Onkoproteinen wie c-Myc
Industrie: Kann bei der Entwicklung neuer Medikamente verwendet werden, die auf Deubiquitinierungsenzyme abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Ubiquitin-spezifischen Protease 28 hemmt. Diese Hemmung führt zur Anhäufung von ubiquitinierten Proteinen, die dann vom Proteasom zum Abbau bestimmt werden. Das primäre molekulare Ziel von this compound ist das c-Myc-Onkoprotein, das durch USP28 stabilisiert wird. Durch die Hemmung von USP28 fördert this compound den Abbau von c-Myc und reduziert damit seine onkogene Wirkung .
Wirkmechanismus
Usp28-IN-4 exerts its effects by inhibiting the activity of ubiquitin-specific protease 28. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the c-Myc oncoprotein, which is stabilized by USP28. By inhibiting USP28, this compound promotes the degradation of c-Myc, thereby reducing its oncogenic effects .
Vergleich Mit ähnlichen Verbindungen
Usp28-IN-4 ist einzigartig in seiner hohen Selektivität für USP28 gegenüber anderen Deubiquitinierungsenzymen wie USP2, USP7, USP8, USP9x, UCHL3 und UCHL5 . Zu ähnlichen Verbindungen gehören:
SB-218078: Ein weiterer Inhibitor, der auf Deubiquitinierungsenzyme abzielt.
Staurosporin: Ein Breitband-Kinase-Inhibitor mit einer gewissen Aktivität gegen Deubiquitinierungsenzyme.
Hypericin: Bekannt für seine inhibitorischen Wirkungen auf verschiedene Enzyme, darunter Deubiquitinierungsenzyme.
Diese Verbindungen weisen einige Ähnlichkeiten in ihren Wirkmechanismen auf, unterscheiden sich jedoch in ihrer Selektivität und Potenz.
Eigenschaften
Molekularformel |
C22H18Cl2N2O3S |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27) |
InChI-Schlüssel |
FZNJOQKABIINMG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
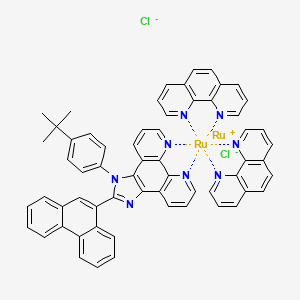
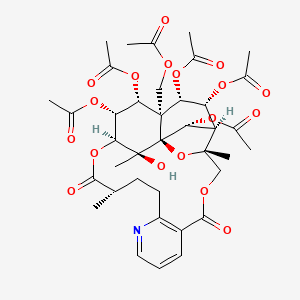
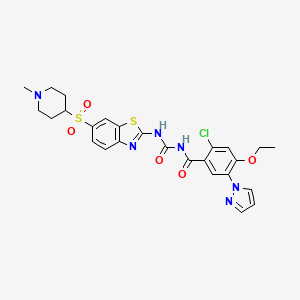
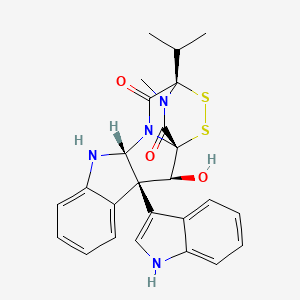
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
